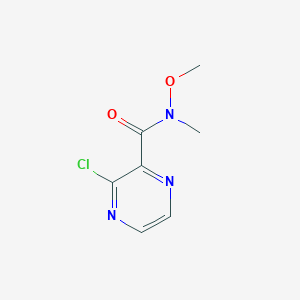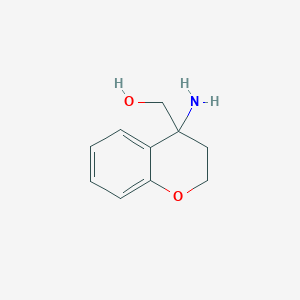
(4-氨基色满-4-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcohol odor. It is used in a wide variety of industrial applications, including as a solvent, antifreeze, and as a feedstock for the production of chemicals such as formaldehyde .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming, where methane (the main component of natural gas) is reacted with steam to produce hydrogen and carbon monoxide, which are then reacted to produce methanol .
Molecular Structure Analysis
Methanol has the chemical formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical. It can also be dehydrated to produce dimethyl ether, a potential alternative fuel .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. It is completely miscible with water and many organic solvents .
科学研究应用
Electrospun Nanofibers in Direct Methanol Fuel Cells (DMFCs)
Electrospun nanofibers have shown promising results in enhancing the performance of DMFCs . These nanofibers offer a large specific surface area, excellent mechanical properties, and adjustable nanostructures, which are advantageous for DMFCs as they require a stable and conductive catalyst to improve their efficiency. The application of (4-AMINOCHROMAN-4-YL)METHANOL in this context could be in the development of carbon nanofibrous electrocatalysts, which can provide a highly conductive fibrous carbon substrate with many exposed active sites, thereby improving the overall performance of DMFCs.
Anion-Exchange Membranes for Alkaline Fuel Cells
Anion-exchange membranes (AEMs) are crucial for the practical applications of direct methanol alkaline fuel cells, which are known for their fast electrooxidation kinetics and high volumetric energy density . The compound (4-AMINOCHROMAN-4-YL)METHANOL could be used in the synthesis of AEMs, potentially improving their performance by enhancing their ion-exchange capacity and chemical stability.
Biological Applications
4-Aminocoumarin derivatives, which include (4-AMINOCHROMAN-4-YL)METHANOL, have been recognized for their extensive biological applications . These applications range from antiproliferative and antimycobacterial to antibacterial and anticancer activities. The compound’s role in these applications could be as a precursor or an active moiety in the synthesis of pharmaceuticals targeting these biological activities.
Gene Manipulation and Cloning
Plasmid DNA, which is pivotal in gene manipulation and cloning, requires specific preparation sizes depending on the research application . (4-AMINOCHROMAN-4-YL)METHANOL could be involved in the preparation of plasmid DNA, particularly in the miniprep and midiprep stages, where it might play a role in the isolation and purification processes.
Molecular Diagnostics
The compound’s potential use in molecular diagnostics could be linked to its role in PCR amplification, where it may serve as a component in the preparation of template DNA . This would be essential for applications such as gene expression analysis and genotyping.
Transfection Studies
In transfection studies, where researchers introduce foreign nucleic acids into cells, (4-AMINOCHROMAN-4-YL)METHANOL could be used to enhance the efficiency of plasmid DNA transfection into mammalian cells . This would be crucial for studying gene function and protein expression.
Gene Knockout Studies
The compound might be utilized in the generation of knockout constructs for targeted gene disruption experiments . This application is vital for understanding the phenotypic changes that result from specific gene modifications.
Antioxidant and Enzyme Inhibitory Activities
Lastly, (4-AMINOCHROMAN-4-YL)METHANOL could be explored for its antioxidant properties and enzyme inhibitory activities, which are important in the study of metabolic pathways and the development of therapeutic agents .
作用机制
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminochroman-4-YL)methanol. These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of (4-aminochroman-4-yl)methanol are currently lacking .
安全和危害
未来方向
属性
IUPAC Name |
(4-amino-2,3-dihydrochromen-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFHRNZUASICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |
CAS RN |
1178618-15-9 |
Source


|
| Record name | (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

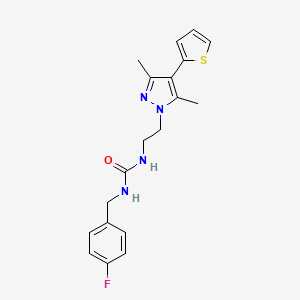
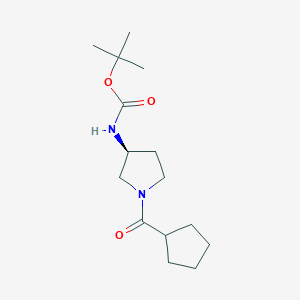
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)
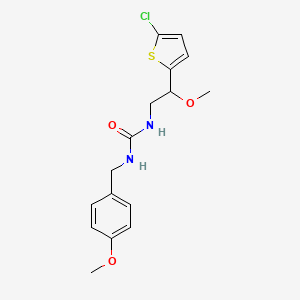
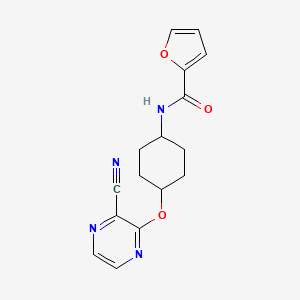

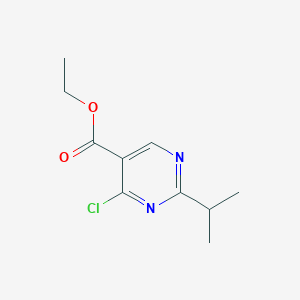
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)
![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)
![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)

